![molecular formula C18H18FN3O2 B4163192 N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163192.png)
N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea
Overview
Description
N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, also known as FPBU, is a urea derivative that has been synthesized and studied for its potential uses in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development. In
Mechanism of Action
N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea works as a protein kinase inhibitor by binding to the ATP-binding site of the kinase, preventing its activity. This results in the inhibition of cell growth and proliferation. N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has also been shown to have a high binding affinity for certain receptors, which may contribute to its potential use in drug development.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been shown to have a low toxicity profile in vitro and in vivo, making it a potentially safe compound for use in scientific research. Additionally, N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been shown to have a high binding affinity for certain receptors, which may contribute to its potential use in drug development.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in lab experiments is its low toxicity profile, making it a safe compound for use in scientific research. Additionally, N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has shown promise in inhibiting the growth of cancer cells and has a high binding affinity for certain receptors, making it a potentially useful compound in drug development. However, one limitation of using N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several potential future directions for research involving N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea. One area of research could focus on optimizing the synthesis method to produce higher yields of pure N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea. Additionally, further studies could be conducted to explore the potential uses of N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in drug development, as well as its mechanism of action and binding affinity for certain receptors. Furthermore, studies could be conducted to investigate the efficacy of N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in combination with other compounds for cancer treatment.
Scientific Research Applications
N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been studied for its potential use in cancer treatment, specifically as a protein kinase inhibitor. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been studied for its potential in drug development, as it has shown to have a high binding affinity for certain receptors.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-5-7-15(8-6-14)21-18(24)20-12-13-3-9-16(10-4-13)22-11-1-2-17(22)23/h3-10H,1-2,11-12H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIOJHLFWZAAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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